Tafenoquine - 106635-80-7

Tafenoquine

Catalog Number: EVT-283108
CAS Number: 106635-80-7
Molecular Formula: C24H28F3N3O3
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tafenoquine is a synthetic 8-aminoquinoline antimalarial compound, originally developed as an investigational compound (WR 238605) by the United States Army's Walter Reed Army Institute of Research (WRAIR). [] It was later codeveloped by the US Army and GlaxoSmithKline. [] Tafenoquine acts against various stages of the malaria parasite, including the liver stages, gametocytes, and sporozoites of Plasmodium falciparum, as well as the blood stages. [, , ]

Future Directions
  • Optimization of Dosing Regimens: Further research is needed to optimize tafenoquine dosing for both radical cure and prophylaxis, balancing efficacy and safety. Studies suggest that higher doses may be more effective for radical cure. []
  • Evaluation in Pediatric Populations: Tafenoquine is currently not approved for use in children. Further studies are needed to evaluate its safety and efficacy in pediatric populations. []
  • Development of G6PD Diagnostics: Tafenoquine can cause hemolysis in G6PD deficient individuals. The development of robust and low-cost G6PD diagnostics is crucial for its safe implementation in malaria control and elimination programs. [, ]
  • Exploration of Alternative Applications: Given its demonstrated efficacy against Plasmodium, Leishmania, and Trypanosoma, further research could explore Tafenoquine's potential for treating other parasitic diseases. [, ]
  • Understanding its Mode of Action: While the general mechanisms of action are understood, further research is needed to elucidate the precise molecular targets and metabolic pathways involved in Tafenoquine's activity against various parasitic stages. [, ]
  • Assessment of Long-Term Safety and Efficacy: More extensive studies are needed to assess the long-term safety and efficacy of Tafenoquine, particularly in areas with high prevalence of G6PD deficiency and in vulnerable populations. [, ]

Primaquine

Compound Description: Primaquine is an 8-aminoquinoline antimalarial drug used to prevent relapse of Plasmodium vivax malaria (radical cure). It is the only drug that cures the parasite liver stage for many years, but it requires 14 days of treatment to be effective []. Primaquine can cause hemolysis in people with glucose-6-phosphate dehydrogenase (G6PD) deficiency []. There is also some evidence of parasite resistance to primaquine [].

Mefloquine

Compound Description: Mefloquine is an antimalarial drug used for both treatment and prevention of malaria. It is a blood schizonticide that kills the parasite forms that cause malarial illness [].

Chloroquine

Compound Description: Chloroquine is a 4-aminoquinoline antimalarial drug used to treat the blood-stage infection of malaria [, ]. It is often used in combination with other antimalarials, such as Primaquine or Tafenoquine, to achieve radical cure of P. vivax malaria [].

Relevance: Chloroquine is frequently used in combination with Tafenoquine in the treatment of P. vivax malaria [, , , ]. Chloroquine clears the blood-stage parasites, while Tafenoquine targets the dormant liver-stage parasites (hypnozoites) to prevent relapse []. Studies have shown that the blood schizonticidal efficacy of Tafenoquine is enhanced when administered with Chloroquine [].

Artemisinin

Compound Description: Artemisinin and its derivatives are potent antimalarial drugs that rapidly kill Plasmodium parasites during the blood stage of infection []. They are often used in combination with other antimalarials in Artemisinin-based Combination Therapies (ACTs) [].

Relevance: Studies have investigated the combined use of Tafenoquine and Artemisinin derivatives, demonstrating synergistic activity against P. falciparum []. This combination is particularly promising for treating multidrug-resistant malaria [].

Dihydroartemisinin-Piperaquine

Compound Description: Dihydroartemisinin-Piperaquine is an Artemisinin-based Combination Therapy (ACT) used for the treatment of uncomplicated malaria []. It comprises dihydroartemisinin, a fast-acting antimalarial, and piperaquine, a long-acting antimalarial [].

Relevance: Clinical trials have evaluated the pharmacokinetic interactions between Tafenoquine and Dihydroartemisinin-Piperaquine to assess their safety and efficacy when co-administered []. Results indicate that Tafenoquine can be safely co-administered with Dihydroartemisinin-Piperaquine without dose adjustment for any of the compounds [].

Artemether-Lumefantrine

Compound Description: Artemether-Lumefantrine is another example of an Artemisinin-based Combination Therapy (ACT) commonly used for the treatment of uncomplicated malaria [].

Relevance: Similar to Dihydroartemisinin-Piperaquine, the pharmacokinetic interactions between Tafenoquine and Artemether-Lumefantrine have been studied []. The findings suggest that Tafenoquine can be co-administered with Artemether-Lumefantrine without dose adjustment for either drug [].

5,6-ortho-quinone Tafenoquine Metabolite

Compound Description: The 5,6-ortho-quinone tafenoquine metabolite is a product of Tafenoquine metabolism, likely formed through the activity of Cytochrome P450 enzymes, particularly CYP2D [].

Relevance: The presence and levels of this metabolite can vary depending on the activity of CYP2D enzymes, which are known to exhibit genetic polymorphism in humans []. Understanding the formation and potential impact of this metabolite is crucial for optimizing Tafenoquine dosing and predicting its efficacy in diverse populations.

Source and Classification

Tafenoquine is derived from the 8-aminoquinoline class of compounds, which includes primaquine, a well-known antimalarial agent. Its development was aimed at providing a more effective and convenient treatment option for malaria, particularly for preventing relapses associated with P. vivax infections. The compound's structure allows it to act against all stages of malaria parasites, including pre-erythrocytic (liver) and erythrocytic (blood) stages, and it has shown efficacy in blocking transmission stages as well .

Synthesis Analysis

The synthesis of tafenoquine involves multiple steps, with various routes explored to optimize yield and efficiency. A notable synthesis method includes:

This multi-step process highlights the complexity involved in producing tafenoquine while maintaining a focus on sustainability and efficiency .

Molecular Structure Analysis

Tafenoquine's molecular structure can be described as follows:

  • Chemical Formula: C_18H_20ClF_3N_2O_2
  • Molecular Weight: Approximately 396.81 g/mol
  • Structural Features:
    • The compound features a quinoline core with several substituents, including a trifluoromethyl group and a chloro group.
    • The presence of these groups enhances its pharmacological properties, contributing to its activity against malaria.

The structural analysis also indicates that tafenoquine is a prodrug, requiring metabolic activation primarily through cytochrome P450 enzymes to exert its therapeutic effects .

Chemical Reactions Analysis

Tafenoquine undergoes various chemical reactions during its metabolism:

  1. Metabolic Activation: Tafenoquine is activated by cytochrome P450 2D6, leading to the formation of reactive metabolites that exhibit antimalarial activity.
  2. Degradation Pathways: The primary degradation products include ortho-quinone species, which are implicated in adverse effects such as hemolytic anemia in susceptible individuals (e.g., those with glucose-6-phosphate dehydrogenase deficiency) .
  3. Pharmacokinetics: Studies have shown that tafenoquine has a long elimination half-life (approximately 14 days), allowing for single-dose regimens that enhance patient compliance .
Mechanism of Action

The mechanism through which tafenoquine operates involves several key processes:

  • Targeting Malaria Stages: Tafenoquine acts on both the liver (hypnozoite) and blood stages of P. vivax, preventing the parasite from completing its life cycle.
  • Metabolite Activity: The active metabolites generated during tafenoquine metabolism are thought to exert their effects by interfering with the parasite's biochemical pathways essential for survival and replication .
  • Adverse Effects Mechanism: The formation of reactive metabolites can lead to oxidative stress in red blood cells, contributing to conditions such as hemolytic anemia in vulnerable populations .
Physical and Chemical Properties Analysis

Tafenoquine exhibits several noteworthy physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard storage conditions but may degrade under extreme pH or light exposure.
  • Pharmacokinetics: Tafenoquine has high bioavailability when taken with food, particularly high-fat meals, which enhance absorption rates .

These properties are crucial for understanding its formulation and administration in clinical settings.

Applications

Tafenoquine's primary application lies in the treatment and prevention of malaria, specifically targeting P. vivax infections. Its advantages include:

  • Single-Dose Efficacy: Tafenoquine can be administered as a single dose (300 mg) for radical cure compared to daily doses required for primaquine over two weeks .
  • Improved Patient Compliance: The long half-life reduces the frequency of dosing, making it easier for patients to adhere to treatment regimens.
  • Potential for Broader Use: Ongoing research aims to explore tafenoquine's efficacy against other malaria species and its role in combination therapies with other antimalarial agents .

Properties

CAS Number

106635-80-7

Product Name

Tafenoquine

IUPAC Name

4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine

Molecular Formula

C24H28F3N3O3

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3

InChI Key

LBHLFPGPEGDCJG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC

Solubility

Insoluble

Synonyms

Krintafel
N(4)-(2,6-dimethoxy-4-methyl-5-((3-trifluoromethyl)phenoxy)-8-quinolinyl)-1,4-pentanediamine
tafenoquine
tafenoquine maleate
tafenoquine succinate
WR 238605
WR-238605

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.